molecular formula C14H24O3 B14486632 Ethyl 2-acetyldec-4-enoate CAS No. 65006-96-4

Ethyl 2-acetyldec-4-enoate

Cat. No.: B14486632
CAS No.: 65006-96-4
M. Wt: 240.34 g/mol
InChI Key: IEPOHHFKCFDYLV-UHFFFAOYSA-N
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Description

Contextual Framework of Alpha-Keto Esters and Unsaturated Fatty Acid Esters in Organic Chemistry

Alpha-keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester moiety. This arrangement of functional groups imparts a unique reactivity profile, making them valuable intermediates in a wide range of chemical transformations. Current time information in New York, NY, US.nih.gov The presence of two adjacent carbonyl groups allows for selective reactions, such as nucleophilic additions to the ketone, enolate chemistry, and various cycloaddition reactions. nih.gov Their utility is demonstrated in the synthesis of complex molecules, including pharmaceuticals and natural products. Current time information in New York, NY, US.

Unsaturated fatty acid esters, on the other hand, are derivatives of fatty acids containing one or more carbon-carbon double bonds along the alkyl chain. These compounds are of great interest, particularly as they can often be derived from renewable oleochemical feedstocks. frontiersin.orgtechnoilogy.it The double bond serves as a handle for a variety of chemical modifications, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. technoilogy.it The functionalization of these unsaturated chains is a key strategy in the development of sustainable polymers, lubricants, and surfactants. frontiersin.orgnih.gov

Ethyl 2-acetyldec-4-enoate is a β,γ-unsaturated α-ketoester, a specific subclass that has garnered considerable attention. nih.gov The electronic interplay between the α-keto ester functionality and the non-conjugated double bond results in a rich and varied reactivity, allowing for selective transformations at multiple sites within the molecule. nih.gov

Elucidating the Research Landscape Surrounding this compound

Direct research on this compound is not extensively documented in publicly available literature. However, the research landscape can be effectively understood by examining studies on analogous β,γ-unsaturated α-ketoesters. These compounds are recognized as versatile synthons in asymmetric catalysis, participating in a diverse array of chemical reactions. nih.gov

Key Research Findings on Related Compounds:

Synthesis: The synthesis of β,γ-unsaturated α-ketoesters can be achieved through several methods. One common approach involves the direct condensation of aldehydes with pyruvates, promoted by Lewis acids such as BF₃·Et₂O or Ti(OEt)₄. thieme-connect.com Another strategy is the zinc carbenoid-mediated chain extension of β-dicarbonyl compounds. nih.gov

Reactivity: The reactivity of β,γ-unsaturated α-ketoesters is characterized by several key transformations:

1,4-Addition Reactions: The carbon-carbon double bond can act as an acceptor in Michael-type additions. nih.gov

1,2-Addition Reactions: The ketonic carbonyl group is susceptible to nucleophilic attack, leading to the formation of tertiary alcohols. nih.gov

Cycloaddition Reactions: The unsaturated system can participate in various [n+2] cycloadditions, providing access to cyclic structures. nih.gov

Selective Reductions: The ketone functionality can be selectively reduced in the presence of the ester and the double bond using transfer hydrogenation catalysts like Ru-TsDPEN. researchgate.net

Asymmetric Transformations: The 1,2-dicarbonyl motif can coordinate to chiral catalysts, enabling highly enantioselective reactions. This has been demonstrated in Friedel-Crafts alkylations, aldol (B89426) reactions, and conjugate additions. nih.gov

Below is a table summarizing the typical reactions of β,γ-unsaturated α-ketoesters, which are directly applicable to understanding the potential transformations of this compound.

Reaction TypeReagents and ConditionsProduct Type
Asymmetric Aldol ReactionKetones, Chiral Diamine CatalystsChiral Tertiary Alcohols
Asymmetric PeroxidationHydroperoxides, Cinchona-derived OrganocatalystsChiral δ-Peroxy-β-keto Esters
Selective Ketone ReductionTransfer Hydrogenation (e.g., Ru-TsDPEN)Chiral α-Hydroxy Esters
Conjugate AdditionNucleophiles (e.g., malonates), Chiral Catalystsγ-Substituted α-Ketoesters
Friedel-Crafts AlkylationAromatic Compounds (e.g., indoles), Chiral Lewis Acidsα-Ketoesters with Aryl Substituents

Identification of Key Research Inquiries and Future Perspectives for the Chemical Compound

The unique structure of this compound presents several exciting avenues for future research, particularly in the context of green and sustainable chemistry. frontiersin.orgtechnoilogy.it

Key Research Inquiries:

Stereoselective Synthesis: Developing efficient and highly stereoselective methods for the synthesis of this compound, potentially from bio-based precursors, is a primary research goal.

Selective Functionalization: A key area of investigation will be the selective functionalization of the different reactive sites within the molecule. This includes the independent or tandem reaction of the ketone, the ester, and the double bond.

Asymmetric Catalysis: The development of novel chiral catalysts for the asymmetric transformation of this compound could lead to the synthesis of a wide range of enantioenriched, high-value chemicals. For instance, asymmetric hydrogenation could yield chiral α-hydroxy esters, which are valuable building blocks.

Polymer Precursors: Given its long alkyl chain derived from a fatty acid scaffold, this compound could be explored as a monomer for the synthesis of novel biodegradable polymers with tailored properties. Research into its polymerization and copolymerization behavior is a promising direction. researchgate.net

Bio-based Platform Chemical: Investigating the conversion of this compound into other useful oleochemicals through transformations like oxidative cleavage of the double bond or derivatization of the keto-ester moiety could establish it as a versatile platform molecule. nih.gove3s-conferences.org

Future Perspectives:

The future of research on this compound and related β,γ-unsaturated α-ketoesters is closely tied to the broader trends in organic synthesis and materials science. The push towards more sustainable chemical processes and the utilization of renewable feedstocks will likely drive further interest in this class of compounds. technoilogy.itnih.gov Innovations in catalysis, particularly in the realm of asymmetric and organocatalysis, will continue to expand the synthetic utility of these molecules. nih.gov Furthermore, as the demand for advanced materials with specific functionalities grows, the potential of using oleochemical-derived monomers like this compound in polymer science is expected to be an active area of exploration. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65006-96-4

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

ethyl 2-acetyldec-4-enoate

InChI

InChI=1S/C14H24O3/c1-4-6-7-8-9-10-11-13(12(3)15)14(16)17-5-2/h9-10,13H,4-8,11H2,1-3H3

InChI Key

IEPOHHFKCFDYLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC(C(=O)C)C(=O)OCC

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 2 Acetyldec 4 Enoate

Alkylation Strategies via Enolate Chemistry

Enolate chemistry is a cornerstone of organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds. The generation of a nucleophilic enolate from a β-keto ester and its subsequent reaction with an electrophile is a classic and effective strategy for elaborating carbon skeletons.

Regioselective Deprotonation and Alkylation of Beta-Keto Esters

The acetoacetic ester synthesis is a prime example of the regioselective alkylation of a β-keto ester. wikipedia.orgchemistnotes.com The synthesis of Ethyl 2-acetyldec-4-enoate can be effectively achieved starting from ethyl acetoacetate (B1235776). The α-hydrogens located on the carbon between the two carbonyl groups of ethyl acetoacetate are significantly acidic (pKa ≈ 10-11) due to the resonance stabilization of the resulting conjugate base. libretexts.orgwordpress.com

Treatment with a strong base, such as sodium ethoxide (NaOEt), quantitatively deprotonates this α-carbon, forming a resonance-stabilized enolate. chemistnotes.commasterorganicchemistry.com This enolate is a potent nucleophile. The regioselectivity is ensured because the methylene (B1212753) protons are far more acidic than the terminal methyl protons. libretexts.org The subsequent step involves the alkylation of this enolate via a nucleophilic substitution (SN2) reaction with a suitable alkyl halide. libretexts.org To construct the target molecule, an appropriate electrophile would be a hexenyl halide, such as 1-bromohex-2-ene. The nucleophilic attack by the enolate on the alkyl halide forms the new carbon-carbon bond at the α-position, yielding the desired product. wikipedia.org

Table 1: Acetoacetic Ester Synthesis of this compound
StepReactantReagentIntermediate/ProductDescription
1Ethyl acetoacetateSodium ethoxide (NaOEt)Sodium ethyl acetoacetate (enolate)Regioselective deprotonation of the α-carbon.
2Sodium ethyl acetoacetate1-bromohex-2-eneThis compoundSN2 alkylation to form the final product.

Application of Acetyl Acetoacetate Derivatives in Carbon-Carbon Bond Formation

Ethyl acetoacetate and its derivatives are highly versatile building blocks in organic synthesis. wordpress.com The presence of two electron-withdrawing carbonyl groups flanking the α-carbon makes it an "active methylene" compound, facilitating easy enolate formation with common alkoxide bases. wordpress.commasterorganicchemistry.com This reactivity is the foundation for the acetoacetic ester synthesis, a robust method for preparing α-substituted ketones and other functionalized molecules. wikipedia.org

The utility of this synthesis extends beyond a single alkylation. If desired, a second alkylation can be performed by repeating the deprotonation and reaction with another alkyl halide. chemistnotes.com While the final step for creating ketones involves hydrolysis and decarboxylation, the alkylated β-keto ester intermediate itself, such as this compound, is a stable and synthetically useful compound. libretexts.org The reliability of this C-C bond formation allows for the synthesis of a wide array of derivatives by simply varying the structure of the alkylating agent.

Mechanistic Considerations in Enolate-Mediated Functionalization

The mechanism of enolate alkylation involves several key principles. The enolate ion is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the carbonyl oxygen. pharmaxchange.infobham.ac.uk The reaction can thus lead to either C-alkylation or O-alkylation. For the alkylation of β-keto ester enolates with alkyl halides (soft electrophiles), C-alkylation is overwhelmingly favored. fiveable.me This preference is because the transition state leading to the C-alkylated product is lower in energy, and the final product, which retains a strong carbon-oxygen double bond, is thermodynamically more stable. pharmaxchange.infobham.ac.uk

The reaction is a classic SN2 displacement. libretexts.org Therefore, it is most efficient with primary and secondary alkyl halides. Tertiary halides are unsuitable as they lead to elimination reactions. libretexts.org The choice of solvent and counterion can also influence the C/O alkylation ratio, but under standard acetoacetic ester synthesis conditions, C-alkylation is the dominant pathway. pharmaxchange.inforesearchgate.net

Olefination and Unsaturation Induction Methods

Introducing a carbon-carbon double bond with control over its position and stereochemistry is a critical challenge in modern synthesis. For a molecule like this compound, this can be achieved by using starting materials that already contain the double bond or by forming it through catalytic methods.

Stereoselective Formation of Unsaturated Ester Moieties

The stereochemistry (E/Z configuration) of the C4-C5 double bond in this compound can be controlled through several powerful olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a premier method for the synthesis of α,β-unsaturated esters, generally favoring the formation of the (E)-alkene. nrochemistry.comtcichemicals.com This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.

To achieve Z-selectivity, modified HWE conditions, such as those developed by Still and Gennari, can be employed. nrochemistry.comtandfonline.com These conditions utilize phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and a specific base/crown ether system at low temperatures, which alters the kinetic pathway of the reaction to favor the Z-isomer. tandfonline.com Therefore, by carefully selecting the appropriate phosphonate (B1237965) reagent and reaction conditions, chemists can selectively synthesize either the (E)- or (Z)-isomer of an unsaturated ester. researchgate.net In the context of the alkylation strategy described in section 2.1.1, the stereochemistry of the final product is dictated by the stereochemistry of the 1-bromohex-2-ene reactant.

Table 2: Comparison of HWE Conditions for Stereoselectivity
ConditionTypical ReagentsPrimary ProductKey Feature
Standard HWETriethyl phosphonoacetate, NaH(E)-alkeneThermodynamically controlled, forms the more stable trans-alkene. tcichemicals.com
Still-Gennari ModificationBis(trifluoroethyl) phosphonoacetate, KHMDS, 18-crown-6(Z)-alkeneKinetically controlled, accelerated elimination leads to the cis-alkene. tandfonline.com

Catalytic Approaches for Selective Olefin Generation

Modern catalytic methods offer highly efficient and selective routes for forming C=C bonds.

Olefin Metathesis: Cross-metathesis is a powerful reaction that "swaps" the alkylidene groups of two different alkenes, catalyzed by ruthenium complexes like the Grubbs catalysts. nih.govmasterorganicchemistry.com A plausible route to this compound would involve the cross-metathesis of ethyl 2-acetylbut-3-enoate (allyl acetoacetate) with 1-heptene. This reaction joins the two alkene fragments, releasing ethylene (B1197577) as a byproduct and forming the desired internal olefin. nih.govsigmaaldrich.com While this method is highly effective, controlling the E/Z selectivity in cross-metathesis can sometimes be challenging. masterorganicchemistry.com

Palladium-Catalyzed Allylic Alkylation: The Tsuji-Trost reaction is a versatile palladium-catalyzed substitution of an allylic substrate. wikipedia.orgorganic-chemistry.org In this approach, the enolate of ethyl acetoacetate acts as the nucleophile. It attacks a π-allyl palladium complex, which is generated in situ from an allylic substrate like a hexenyl acetate (B1210297) or carbonate. nih.gov This methodology is known for its mild reaction conditions and high functional group tolerance. Furthermore, the development of chiral ligands for the palladium catalyst has enabled highly enantioselective versions of this reaction, making it a cornerstone of modern asymmetric synthesis. nih.govsynarchive.com

Table 3: Overview of Catalytic Olefin Generation Methods
MethodCatalystReactants ExampleKey Advantage
Cross-MetathesisGrubbs Catalyst (Ru-based)Ethyl 2-acetylbut-3-enoate + 1-HepteneDirect C=C bond formation from simpler alkenes. nih.gov
Tsuji-Trost Allylic AlkylationPd(0) with phosphine (B1218219) ligandsEnolate of Ethyl acetoacetate + Hexenyl acetateMild conditions and potential for high asymmetry. wikipedia.orgorganic-chemistry.org

Chemo-Enzymatic and Emerging Catalytic Systems in Ester Synthesis

The convergence of biological catalysts with traditional chemical methods, alongside the development of novel catalytic systems, has opened new avenues for ester synthesis. These approaches provide solutions to challenges of selectivity and environmental impact often associated with classical organic reactions.

Biocatalysis leverages the inherent selectivity of enzymes to perform specific chemical transformations under mild conditions. mdpi.com This methodology is particularly valuable for creating structural diversity in ester synthesis, allowing for the production of a wide range of compounds from common precursors. Enzymes, especially lipases, are widely used due to their stability, broad substrate tolerance, and ability to function in non-aqueous environments. mdpi.com

The use of biocatalysts like the immobilized lipase (B570770) Novozym® 435 has demonstrated effectiveness in synthesizing various branched-chain esters in solvent-free media. mdpi.com Such enzymatic processes are advantageous as they are conducted under gentle conditions, minimizing by-product formation and energy consumption. mdpi.commdpi.com Microbial conversion of biomass can also serve as a sustainable route to producing esters. researchgate.net Alcohol acyltransferases (AATs), for instance, are a versatile group of enzymes that condense an alcohol with an acyl-CoA, and identifying suitable AATs is critical for developing efficient ester synthesis strategies. researchgate.net

These biocatalytic pathways can be harnessed for the structural diversification of molecules related to this compound. By selecting different alcohol and acyl-CoA precursors, a variety of ester analogues can be generated. Engineered enzymes, developed through directed evolution, can further expand the substrate scope and enhance catalytic efficiency for new-to-nature transformations, providing access to stereochemically rich and complex molecules. nih.gov

Table 1: Comparison of Selected Biocatalytic Systems for Ester Synthesis

Biocatalyst System Enzyme Class Typical Substrates Key Advantages
Novozym® 435 Immobilized Lipase (from Candida antarctica) Fatty acids, Alcohols High stability, Reusability, Solvent-free conditions mdpi.com
Alcohol Acyltransferases (AATs) Acyltransferase Alcohols, Acyl-CoAs High versatility, Enables microbial production pathways researchgate.net
Engineered Carbene Transferases Transferase Diazo esters Access to novel sp3-rich polycyclic compounds, High stereoselectivity nih.gov
Pichia pastoris Whole-cell biocatalyst Keto esters High chemo- and enantioselectivity for reduction reactions researchgate.net

Transition metal catalysis provides a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, which is fundamental to the synthesis of complex esters. acs.org Recent advances have focused on C-H functionalization, offering an atom-economical alternative to traditional methods that require pre-functionalized starting materials. acs.orgacs.org Palladium (Pd) is a particularly popular metal catalyst due to its high activity, selectivity, and tolerance for a wide range of functional groups. mdpi.com

Several key palladium-catalyzed cross-coupling reactions are applicable to the synthesis of unsaturated esters:

The Heck Reaction: This reaction couples aryl or vinyl halides directly with an alkene, making it a suitable method for introducing the dec-4-enoate moiety. mdpi.com

The Suzuki-Miyaura Reaction: This involves the coupling of arylboronic acids or esters with aryl halides and can be used to construct complex carbon skeletons. mdpi.com

Alkoxycarbonylation: This process involves the introduction of an ester group via the carbonylation of C-H bonds, using carbon monoxide and an alcohol. acs.org For instance, Pd(II)-catalyzed alkoxycarbonylation of 2-phenoxypyridines under atmospheric CO and O2 has been shown to be an efficient protocol for synthesizing aryl carboxylic esters. acs.org

These reactions are characterized by the catalytic cycle involving oxidative addition, transmetalation (for coupling reactions like Suzuki), migratory insertion, and reductive elimination. umb.edu The development of specialized ligands for the metal center allows for fine-tuning of the catalyst's reactivity and selectivity. mdpi.com Beyond palladium, other transition metals like rhodium, nickel, and copper are also employed in C-H functionalization and coupling reactions to create diverse molecular structures. nih.govacs.org

Table 2: Overview of Relevant Transition Metal-Catalyzed Reactions for Ester Synthesis

Reaction Name Catalyst/Metal Key Bond Formation Relevance to this compound Synthesis
Heck Reaction Palladium (Pd) C(sp²)-C(sp²) Formation of the unsaturated C-C bond in the dec-4-enoate chain. mdpi.com
Suzuki-Miyaura Coupling Palladium (Pd) C(sp²)-C(sp²) Assembly of the carbon backbone from boronic acid/ester and halide precursors. mdpi.com
C-H Alkoxycarbonylation Palladium (Pd), Rhodium (Rh) C(sp²)-C(O)OR Direct introduction of the ethyl ester group onto an existing hydrocarbon framework. acs.org
Negishi Coupling Palladium (Pd), Nickel (Ni) C(sp²)-C(sp²) Coupling of organozinc compounds with organic halides to build the carbon chain. mdpi.com

Method Development and Optimization in the Synthesis of the Chemical Compound

The practical synthesis of a target molecule like this compound relies on systematic method development and optimization. The goal is to establish a reliable, efficient, and scalable procedure by carefully selecting reagents and reaction conditions to maximize product yield and minimize impurities. The synthesis of β-keto esters, the structural class of the target compound, can be approached through several methods, including the acylation of ketone enolates or the reaction of esters with other esters. nih.govacs.org

A common strategy involves the acylation of an acetoacetate derivative. For example, reacting excess methyl acetoacetate with a base like barium oxide to form a complex, followed by acylation with an acid chloride and subsequent cleavage with an alcohol, can produce β-keto esters in good yields (67-84%). acs.org Another approach involves the reaction of ketones with ethyl chloroformate in the presence of a base. nih.gov

Once a synthetic route is established, optimization is performed by systematically varying key parameters. Methodologies such as Response Surface Methodology (RSM) can be employed to efficiently explore the effects of multiple variables and their interactions. e3s-conferences.org Key parameters for optimization typically include:

Temperature: Affects reaction rate and selectivity.

Reaction Time: Determines the extent of conversion.

Molar Ratio of Reactants: Influences equilibrium position and can prevent side reactions.

Catalyst Type and Loading: The choice and amount of catalyst are critical for reaction efficiency.

For example, in an esterification reaction, optimizing the molar ratio of alcohol to acid, catalyst concentration, and temperature can dramatically increase the conversion rate from around 55% to over 98%. e3s-conferences.org The removal of by-products, such as water in an esterification, using a Dean-Stark trap is another common technique to drive the reaction equilibrium towards the product. e3s-conferences.org

Table 3: Illustrative Parameters for Optimization in a Hypothetical Ester Synthesis

Parameter Range Studied Effect on Yield/Conversion Optimal Condition Example
Temperature (°C) 60 - 100 Positive correlation with rate, but can lead to degradation at higher temperatures. e3s-conferences.org 90 °C
Catalyst Concentration (wt%) 1 - 5 Increases conversion up to an optimal point, after which effects may plateau. e3s-conferences.org 3%
Molar Ratio (Alcohol:Acid) 3:1 - 12:1 A higher excess of alcohol drives the reaction equilibrium forward. e3s-conferences.org 9:1
Reaction Time (hours) 4 - 12 Conversion increases with time until equilibrium is reached. e3s-conferences.org 10 hours

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A thorough investigation of scientific databases and publicly available chemical information has revealed a lack of specific experimental spectroscopic data for the compound this compound. Despite its well-defined structure, detailed analyses using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), or UV-Visible (UV-Vis) spectroscopy are not present in the searched repositories.

The structural elucidation of a novel or previously uncharacterized compound like this compound would typically rely on a combination of these spectroscopic methods. Researchers would anticipate that ¹H and ¹³C NMR would confirm the carbon-hydrogen framework, while 2D NMR techniques would establish connectivity. Mass spectrometry would be crucial for verifying the molecular weight and elemental composition, and IR spectroscopy would identify key functional groups such as the ester and ketone carbonyls and the carbon-carbon double bond.

However, as no published spectra or associated data for this compound could be located, a detailed, data-driven article conforming to the requested scientific structure cannot be generated at this time. The creation of such an analysis would require either de novo synthesis and subsequent spectroscopic characterization of the compound or the future publication of this data by other researchers. Without access to primary experimental results, any discussion of specific chemical shifts, fragmentation patterns, or absorption frequencies would be purely hypothetical and would not meet the standards of a scientifically accurate report.

Spectroscopic Approaches for Structural Elucidation of Ethyl 2 Acetyldec 4 Enoate

Vibrational (Infrared) and Electronic (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis

Infrared Spectroscopy for Identification of Carbonyl and Alkene Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. arcjournals.orglibretexts.org The IR spectrum of Ethyl 2-acetyldec-4-enoate is expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups: an ester carbonyl, a ketone carbonyl, and a carbon-carbon double bond (alkene).

The carbonyl (C=O) functional groups are among the most readily identifiable in an IR spectrum due to their strong, sharp absorption bands in the region of 1670-1780 cm⁻¹. libretexts.org In this compound, two distinct carbonyl absorptions are anticipated. The ester carbonyl (C=O) stretch is typically observed around 1735-1750 cm⁻¹ for saturated esters. However, conjugation with the C=C double bond at the α,β-position (in this case, the double bond is at the γ,δ position relative to the ester, but the entire system is conjugated) lowers the vibrational frequency. Therefore, the ester carbonyl absorption is expected to appear in the range of 1715-1730 cm⁻¹.

Similarly, the ketone carbonyl group, which is also in conjugation with the C=C double bond, will show an absorption band at a lower wavenumber than a typical saturated ketone (1715 cm⁻¹). libretexts.org For α,β-unsaturated ketones, this band typically appears in the 1685-1700 cm⁻¹ region. arcjournals.org The presence of two distinct, strong peaks in this carbonyl region of the spectrum would be a key indicator of the β-keto ester structure.

The alkene functional group gives rise to several characteristic bands. The C=C stretching vibration for a conjugated, non-aromatic alkene is expected to appear as a medium-intensity band in the 1620-1640 cm⁻¹ range. The C-H stretching vibration of the vinyl hydrogens (=C-H) typically occurs just above 3000 cm⁻¹, in the 3010-3100 cm⁻¹ range. libretexts.org Additionally, out-of-plane C-H bending vibrations can provide information about the substitution pattern of the alkene.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupType of VibrationExpected Absorption Range (cm⁻¹)Intensity
Ester Carbonyl (C=O)Stretch (Conjugated)1715 - 1730Strong, Sharp
Ketone Carbonyl (C=O)Stretch (Conjugated)1685 - 1700Strong, Sharp
Alkene (C=C)Stretch (Conjugated)1620 - 1640Medium
Vinylic C-HStretch3010 - 3100Medium
Aliphatic C-HStretch2850 - 3000Medium to Strong
Ester C-OStretch1150 - 1300Strong

Ultraviolet-Visible Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated electronic systems within a molecule. libretexts.orgyoutube.com Molecules containing chromophores—groups of atoms that absorb light—can undergo electronic transitions from a lower energy ground state to a higher energy excited state upon absorbing UV or visible light. libretexts.org The structure of this compound contains a conjugated system formed by the interaction of the π-orbitals of the ketone, the alkene, and the ester functional groups. This extended conjugation makes the molecule UV-active. study.com

The conjugated system in this compound is expected to give rise to two primary types of electronic transitions:

π → π* (pi to pi star) transition: This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high-intensity (large molar absorptivity, ε) and are characteristic of conjugated systems. uobabylon.edu.iqegyankosh.ac.in

n → π* (n to pi star) transition: This involves the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carbonyl groups, to a π* antibonding orbital. These transitions are of much lower intensity (small ε) compared to π → π* transitions. uobabylon.edu.iqmasterorganicchemistry.com

For α,β-unsaturated carbonyl compounds, the π → π* transition occurs at a longer wavelength (λmax) than in isolated alkenes or carbonyls, a phenomenon known as a bathochromic or red shift. youtube.comyoutube.com The position of the λmax for the π → π* transition can be predicted using a set of empirical rules known as the Woodward-Fieser rules. pharmaxchange.info

For an α,β-unsaturated ester, the calculation would be as follows:

ContributionWavelength (nm)
Parent α,β-unsaturated acyclic ester195
Alkyl substituent at the α-position (acetyl group)+10
Alkyl substituent at the β-position+12
Predicted λmax 217

For the α,β-unsaturated ketone chromophore within the same molecule:

ContributionWavelength (nm)
Parent α,β-unsaturated acyclic ketone (enone)215
Alkyl substituent at the α-position (ethoxycarbonyl group)+10
Alkyl substituent at the β-position+12
Predicted λmax 237

Given the extended conjugation involving both carbonyls, the actual λmax would likely be influenced by both systems, resulting in a strong absorption band between 220 and 240 nm. The lower-intensity n → π* transition would be expected at a longer wavelength, typically above 300 nm, but may sometimes be obscured by the more intense π → π* band. youtube.com

Synergistic Integration of Spectroscopic Data for Unambiguous Structural Proof

While IR and UV-Vis spectroscopy each provide valuable pieces of the structural puzzle, their true power lies in their combined, synergistic application. sciepub.combritannica.com The integration of data from these and other spectroscopic methods provides a comprehensive and unambiguous confirmation of the molecular structure of this compound. britannica.commdpi.com

The process of synergistic integration can be outlined as follows:

Functional Group Identification (IR): IR spectroscopy first confirms the presence of the essential building blocks of the molecule. For this compound, this means identifying two different carbonyl groups (ketone and ester) and a carbon-carbon double bond. The specific frequencies of these bands (e.g., <1700 cm⁻¹ for the ketone and ~1725 cm⁻¹ for the ester) provide the initial evidence that these groups are likely conjugated. arcjournals.orglibretexts.org

Confirmation of Conjugation (UV-Vis): UV-Vis spectroscopy corroborates the hypothesis of conjugation. An isolated ketone or ester would not show significant absorption above 200-210 nm. The observation of a strong absorption maximum (λmax) in the 220-240 nm region is definitive proof that the carbonyl and alkene groups identified by IR are not isolated but are arranged in a conjugated system. egyankosh.ac.inmasterorganicchemistry.com

Cross-Verification: The data from the two techniques reinforce each other. The IR spectrum suggests "what" functional groups are present, while the UV-Vis spectrum reveals "how" they are electronically arranged relative to one another. The absence of a strong UV absorption would contradict the IR data that suggests conjugation, prompting a re-evaluation of the proposed structure. Conversely, a strong UV absorption without corresponding IR bands for carbonyl and alkene groups would be impossible.

This combined analytical approach allows chemists to move beyond the simple identification of functional groups to a detailed understanding of the molecule's electronic and structural framework. While further confirmation would typically be sought from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the complete carbon-hydrogen framework and molecular weight, the synergistic use of IR and UV-Vis spectroscopy provides the foundational proof of the core conjugated β-keto ester structure of this compound. youtube.comsciepub.com

Computational and Theoretical Investigations of Ethyl 2 Acetyldec 4 Enoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the behavior of molecules. Methodologies like Density Functional Theory (DFT), ab initio, and semi-empirical methods are routinely employed to predict molecular geometries, energetics, and electronic properties. However, the application of these methods specifically to Ethyl 2-acetyldec-4-enoate has not been extensively reported in peer-reviewed literature.

Density Functional Theory (DFT) Applications for Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. It is widely used to determine the ground state geometries and energies of molecules. A typical DFT study on this compound would involve optimizing the molecule's three-dimensional structure to find the lowest energy arrangement of its atoms. This process would yield precise information on bond lengths, bond angles, and dihedral angles. Furthermore, calculations of thermodynamic properties such as enthalpy of formation, Gibbs free energy, and entropy could be performed. Despite the potential for such studies, specific DFT data for this compound is not present in the accessible scientific record.

Ab Initio and Semi-Empirical Methods for Electronic Properties

Ab initio methods, which are based on first principles without the use of empirical parameters, and semi-empirical methods, which incorporate some experimental data to simplify calculations, are also valuable for exploring electronic properties. These methods can be used to calculate orbital energies, electron density distribution, and the molecular electrostatic potential of this compound. Such information is crucial for understanding the molecule's reactivity and intermolecular interactions. Regrettably, specific studies employing these methods on this compound are not found in the current body of scientific literature.

Conformational Analysis and Stereochemical Predictions

The flexibility of the dec-4-enoate chain in this compound suggests a complex conformational landscape. Computational methods are indispensable for exploring these different spatial arrangements and predicting their relative stabilities.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this could include the prediction of its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure. The absence of dedicated computational studies means that such theoretical spectroscopic data for this compound remains unavailable.

Reaction Mechanism Studies and Reactivity Predictions

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the reactivity of molecules. For this compound, theoretical studies could investigate various potential reactions, such as its hydrolysis, oxidation, or participation in cycloaddition reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states and calculate activation energies, providing a detailed understanding of the reaction pathway. Unfortunately, there are no specific computational studies on the reaction mechanisms or reactivity predictions of this compound in the available literature.

Computational Elucidation of Reaction Pathways and Transition States.

No specific computational studies on the reaction pathways or transition states of this compound are available.

Theoretical Insights into Enolate Reactivity and Selectivity.

There are no theoretical studies available that provide insights into the enolate reactivity and selectivity of this compound.

Advanced Computational Methodologies for Understanding the Chemical Compound's Behavior.

While advanced computational methodologies are widely used to study the behavior of chemical compounds, no specific applications of these methods to this compound have been documented in available research.

Chromatographic Separations and Purification Methodologies for Ethyl 2 Acetyldec 4 Enoate

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive method for assessing the purity of Ethyl 2-acetyldec-4-enoate and for identifying any related impurities or isomers. In this technique, the compound is vaporized and separated based on its volatility and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides detailed mass fragmentation patterns, allowing for confident structural elucidation and identification.

Research on structurally similar compounds, such as the isomers of ethyl 2,4-decadienoate, has demonstrated successful separation using specialized capillary columns like the VOCOL column. researchgate.net This suggests that a similar column could be effective for this compound. The mass spectrometer detector is crucial for distinguishing between the target compound and any co-eluting impurities by analyzing their unique mass spectra. scispace.comjapsonline.com The NIST library is a common resource used to identify unknown compounds by comparing their mass spectral data. mdpi.com The retention index (RI) values, calculated using a series of n-alkanes, serve as an additional, valuable criterion for compound identification. mdpi.com

Table 1: Illustrative GC-MS Parameters for Analysis of this compound

ParameterSpecificationPurpose
Column VOCOL Capillary Column (e.g., 60 m x 0.25 mm ID, 1.5 µm film)Provides separation of volatile and semi-volatile compounds, including isomers.
Carrier Gas HeliumInert gas to carry the sample through the column.
Flow Rate 1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Injector Temp. 250°CEnsures complete vaporization of the sample.
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minSeparates compounds based on boiling points.
MS Ion Source 230°CIonizes the separated components.
Ionization Mode Electron Ionization (EI) at 70 eVFragments molecules into predictable, identifiable patterns.
Mass Range 40-450 amuDetects the mass fragments of the target compound and related impurities.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the quantitative analysis and the purification of this compound.

Analytical HPLC is employed to determine the purity of this compound and to resolve its various isomers. The development of a suitable method involves selecting the appropriate stationary phase (column) and mobile phase to achieve optimal separation. For unsaturated esters like this compound, reversed-phase columns (e.g., C18) are commonly used. researchgate.net

A notable technique for separating geometric isomers involves the use of silver ions in the mobile phase (Argentation HPLC). researchgate.net Silver ions form reversible charge-transfer complexes with the double bonds of unsaturated molecules, allowing for the separation of cis and trans isomers that would otherwise be difficult to resolve. researchgate.net This approach has been successfully applied to separate the four geometric isomers of ethyl 2,4-decadienoate and would be highly applicable for assessing the isomeric purity of this compound. researchgate.net

Table 2: Example Analytical HPLC Conditions for Isomer Separation

ParameterSpecificationPurpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard column for separating nonpolar to moderately polar compounds.
Mobile Phase Acetonitrile/Water with Silver Nitrate (AgNO₃)Silver ions enhance the separation of geometric isomers.
Elution Gradient or IsocraticTo optimize the separation of all components in the sample mixture.
Flow Rate 1.0 mL/minTypical flow rate for analytical separations.
Detector UV-Vis Detector (e.g., at 260 nm)Detects the conjugated double bond system in the molecule.
Temperature Ambient or Controlled (e.g., 25°C)Ensures reproducible retention times.

Once an effective analytical method is established, it can be scaled up to preparative HPLC for the isolation of pure this compound in larger quantities. sielc.comnih.gov This process involves using a larger-diameter column packed with the same stationary phase, along with a higher mobile phase flow rate. The goal is to inject a larger amount of the crude sample and collect the fraction corresponding to the desired compound as it elutes from the column. nih.gov The collected fractions are then analyzed for purity, and the solvent is evaporated to yield the purified compound. This technique is indispensable for obtaining high-purity material required for structural confirmation, biological testing, and use as an analytical standard. nih.gov

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Separation

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used extensively for monitoring the progress of chemical reactions and for preliminary assessment of sample purity. walisongo.ac.id In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. libretexts.org

A small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting material(s) and a "co-spot" (a mixture of the starting material and the reaction aliquot). libretexts.org As the reaction proceeds, the spot corresponding to the starting material in the reaction lane will diminish, while a new spot for the product will appear with a different Retention Factor (Rƒ). walisongo.ac.idlibretexts.org The reaction is considered complete when the starting material spot is no longer visible. TLC is also invaluable for quickly screening different solvent systems to find the optimal mobile phase for purification by column chromatography. walisongo.ac.id

Table 3: Hypothetical TLC Monitoring of a Reaction

CompoundRƒ Value (Hexane:Ethyl Acetate (B1210297) 5:1)Observation on TLC Plate
Starting Material 0.65Spot intensity decreases over time.
This compound 0.40New spot appears and its intensity increases over time.
Byproduct 0.25A faint, secondary spot may appear.

Advanced Chromatographic Techniques (e.g., Ultra-Performance Liquid Chromatography, Supercritical Fluid Chromatography)

Modern advancements in chromatography offer enhanced speed and resolution for the analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC) : UPLC is a high-resolution separation technique that utilizes columns packed with smaller particles (typically <2 µm) compared to traditional HPLC. This results in significantly faster analysis times, improved peak resolution, and greater sensitivity. An established HPLC method for a similar compound, ethyl (2E,4Z)-deca-2,4-dienoate, has been noted as being scalable to UPLC applications. sielc.com

Supercritical Fluid Chromatography (SFC) : SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.netshimadzu.com SFC is considered a "greener" alternative to HPLC as it drastically reduces the use of organic solvents. researchgate.net The low viscosity and high diffusivity of supercritical CO₂ allow for very fast separations and high throughput. researchgate.net It is highly effective for both achiral and chiral separations, making it a valuable tool for purifying this compound, especially if chiral centers are present. researchgate.netfagg.be

Method Validation and Robustness in Chromatographic Analysis of the Chemical Compound

For any chromatographic method to be considered reliable for quality control or quantitative analysis, it must undergo validation. Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Specificity : The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.

Linearity : The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy : The closeness of the test results obtained by the method to the true value.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage.

Table 4: Summary of Method Validation Parameters

ParameterDescription
Specificity Ensures the signal is from the target compound only.
Linearity Confirms a proportional response to concentration.
Accuracy How close the measured value is to the true value.
Precision Measures the reproducibility of the results.
LOD/LOQ Defines the lower limits of reliable measurement.
Robustness Assesses the method's resistance to small changes.

Reactivity and Transformation Pathways of Ethyl 2 Acetyldec 4 Enoate in Synthetic Applications

Enolate-Mediated Reactions: Further Functionalization of the Alpha-Position

The protons on the carbon atom positioned between the ester and ketone carbonyl groups (the α-position) are particularly acidic due to the resonance stabilization of the resulting conjugate base, the enolate. vanderbilt.edu This enolate is a potent nucleophile and serves as a key intermediate for forming new carbon-carbon and carbon-heteroatom bonds at the alpha-position. vanderbilt.edu

The generation of the enolate from ethyl 2-acetyldec-4-enoate, typically through the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), allows for subsequent reaction with a variety of electrophiles. vanderbilt.edu This pathway is fundamental for introducing alkyl, acyl, or other functional groups at the C-2 position. The reaction proceeds via nucleophilic attack of the enolate on the electrophile.

Key Research Findings:

Alkylation: The reaction of the enolate with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces a new alkyl substituent at the alpha-carbon. The choice of base and solvent is crucial to minimize side reactions.

Acylation: Reaction with acyl chlorides or anhydrides can introduce an additional acyl group, leading to the formation of a β-tricarbonyl compound.

Below is a table summarizing potential electrophilic substitution reactions at the alpha-position.

ElectrophileReagent ExampleProduct StructureProduct Name
Alkyl HalideMethyl Iodide (CH₃I)Ethyl 2-acetyl-2-methyldec-4-enoate
Alkyl HalideBenzyl Bromide (BnBr)Ethyl 2-acetyl-2-benzyldec-4-enoate
Acyl HalideAcetyl Chloride (CH₃COCl)Ethyl 2,2-diacetyldec-4-enoate

The enolate of this compound can act as the nucleophilic partner in carbonyl condensation reactions, such as the Aldol (B89426) and Claisen-type condensations. libretexts.org These reactions are powerful tools for carbon-carbon bond formation.

Aldol-Type Reactions: The enolate can add to the carbonyl group of an aldehyde or a ketone, forming a β-hydroxy carbonyl compound. youtube.com Subsequent dehydration can lead to the formation of an α,β-unsaturated product. vanderbilt.edu

Claisen-Type Condensations: In a mixed Claisen condensation, the enolate can attack the carbonyl group of another ester molecule. libretexts.org The tetrahedral intermediate formed then expels an alkoxide leaving group to yield a β-keto ester product. libretexts.org

The table below illustrates potential carbonyl condensation reactions.

Reaction TypeCarbonyl PartnerProduct Type
Aldol AdditionBenzaldehydeβ-Hydroxy dicarbonyl
Aldol CondensationAcetoneα,β-Unsaturated dicarbonyl
Claisen CondensationEthyl Benzoateβ-Dicarbonyl ester

Reactions at the Unsaturated Carbon-Carbon Double Bond

The carbon-carbon double bond between C-4 and C-5 is susceptible to a variety of addition reactions and can participate in metal-catalyzed transformations like olefin metathesis.

The alkene moiety can be selectively transformed without affecting the carbonyl groups using specific reagents.

Hydrogenation: Catalytic hydrogenation, typically using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C), reduces the double bond to a single bond, yielding the saturated analogue, ethyl 2-acetyldecanoate.

Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond results in the formation of a vicinal dihalide, specifically ethyl 2-acetyl-4,5-dibromodecanoate. quizlet.com

Hydroboration-Oxidation: This two-step procedure allows for the anti-Markovnikov hydration of the double bond. masterorganicchemistry.comlibretexts.org Reaction with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide (H₂O₂) and base yields an alcohol, with the hydroxyl group added to the less substituted carbon (C-5). masterorganicchemistry.comyoutube.com This results in the formation of ethyl 2-acetyl-5-hydroxydecanoate.

A summary of these addition reactions is provided in the table below.

ReactionReagentsProductKey Feature
HydrogenationH₂, Pd/CEthyl 2-acetyldecanoateSaturation of C=C bond
HalogenationBr₂ in CCl₄Ethyl 2-acetyl-4,5-dibromodecanoateAddition of two halogen atoms
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHEthyl 2-acetyl-5-hydroxydecanoateAnti-Markovnikov addition of H₂O

Olefin metathesis provides a powerful method for the formation of new carbon-carbon double bonds by "swapping" the alkylidene fragments of two alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts). masterorganicchemistry.comnih.gov

Cross-Metathesis: this compound can undergo cross-metathesis with other olefins. organic-chemistry.orgillinois.edu For instance, reacting it with a terminal alkene in the presence of a Grubbs' catalyst can lead to the formation of a new, longer-chain unsaturated β-keto ester. illinois.edu The reaction's outcome can be driven by factors such as the volatility of a gaseous byproduct like ethylene (B1197577). harvard.edu

The table below shows a potential cross-metathesis reaction.

Reaction PartnerCatalystPotential Product
StyreneGrubbs' 2nd Gen. CatalystEthyl 2-acetyl-6-phenylhex-4-enoate

Ester Hydrolysis and Transesterification Reactions

The ethyl ester functional group is a site for nucleophilic acyl substitution, allowing for its conversion into a carboxylic acid or another ester.

Ester Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-acetyldec-4-enoic acid. This can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction carried out by heating the ester with water and a strong acid catalyst (e.g., H₂SO₄ or HCl). libretexts.orglibretexts.org

Base-Mediated Hydrolysis (Saponification): This is an irreversible process involving heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH). libretexts.orgchemguide.co.uk The initial product is the sodium salt of the carboxylic acid, which is then protonated in a separate acidic workup step. chemguide.co.uk

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, heating this compound in methanol (B129727) with a catalytic amount of acid will produce mthis compound and ethanol. Using the alcohol as the solvent drives the equilibrium toward the desired product. masterorganicchemistry.com

These transformations are summarized in the table below.

ReactionConditionsProduct
Acidic HydrolysisH₃O⁺, Heat2-Acetyldec-4-enoic acid
Basic Hydrolysis1. NaOH, H₂O, Heat 2. H₃O⁺2-Acetyldec-4-enoic acid
TransesterificationCH₃OH, H⁺ (cat.), HeatMthis compound

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Applications of Ethyl 2 Acetyldec 4 Enoate As a Versatile Synthetic Intermediate

Utility in the Synthesis of Complex Organic Molecules

The inherent functionalities within Ethyl 2-acetyldec-4-enoate earmark it as a valuable precursor in the assembly of intricate molecular architectures. The β-keto ester moiety is a classic and powerful tool in carbon-carbon bond formation. The active methylene (B1212753) protons, situated between two carbonyl groups, are readily deprotonated by a wide range of bases to form a stabilized enolate. This nucleophilic enolate can then participate in a variety of well-established synthetic transformations, including:

Alkylation Reactions: The enolate can be alkylated with various electrophiles, such as alkyl halides, allowing for the introduction of diverse substituents and the extension of the carbon skeleton. This is a fundamental strategy for building molecular complexity.

Acylation Reactions: Reaction with acylating agents, like acid chlorides or anhydrides, would introduce an additional acyl group, leading to the formation of β-diketone structures. These products can then undergo further transformations.

Michael Additions: As a Michael donor, the enolate of this compound can add to α,β-unsaturated carbonyl compounds in a conjugate fashion. This reaction is instrumental in the formation of 1,5-dicarbonyl compounds, which are key intermediates for cyclization reactions (e.g., Robinson annulation) to construct six-membered rings.

Furthermore, the dec-4-enoate portion of the molecule, with its double bond at the C4-C5 position, offers an additional site for chemical modification, separate from the β-keto ester functionality. This alkene can undergo a plethora of reactions, including:

Epoxidation: Oxidation of the double bond would yield an epoxide, a highly versatile functional group that can be opened by various nucleophiles to introduce new functionalities with stereochemical control.

Diels-Alder Reaction: While the isolated double bond is not a classic dienophile, its reactivity could be enhanced through coordination to a Lewis acid, potentially allowing it to participate in [4+2] cycloaddition reactions to form complex cyclic systems.

Hydroboration-Oxidation: This two-step process would lead to the anti-Markovnikov addition of a hydroxyl group to the double bond, providing a route to functionalized long-chain alcohols.

The combination of these reactive sites allows for a modular approach to the synthesis of complex natural products and other target molecules, where different parts of the this compound backbone can be elaborated sequentially or in a convergent manner.

Role in the Construction of Bioactive Analogs

The structural motifs present in this compound are found in numerous classes of bioactive molecules. Consequently, this compound could serve as a key starting material for the synthesis of analogs of these natural products, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.

The long aliphatic chain with a site of unsaturation is a common feature in many lipids and signaling molecules. By modifying the chain length, the position and geometry of the double bond, and the functional groups appended to the β-keto ester portion, a library of analogs could be generated. For instance, the synthesis of analogs of fatty acid metabolites, which play crucial roles in inflammation and other physiological processes, could be envisioned.

Moreover, the β-keto ester functionality is a precursor to various heterocyclic systems, which are prevalent in pharmaceuticals. For example, condensation reactions with hydrazines or hydroxylamines can lead to the formation of pyrazoles and isoxazoles, respectively. These heterocyclic cores are present in a wide array of drugs. The ability to introduce a long, functionalizable aliphatic chain via the dec-4-enoate tail offers a strategy for tuning the lipophilicity and pharmacokinetic properties of these potential drug candidates.

A hypothetical synthetic scheme could involve the initial elaboration of the β-keto ester into a desired heterocyclic core, followed by transformations of the C4-C5 double bond to introduce further diversity and mimic the structures of known bioactive compounds.

Contribution to the Development of Novel Methodologies in Organic Synthesis

While this compound itself may not be the direct subject of methods development, its structure is well-suited for showcasing the utility of new synthetic transformations. The presence of multiple, distinct functional groups allows for the investigation of chemoselectivity in novel reactions.

For example, a newly developed catalyst for a specific type of C-H activation could be tested on this compound to see if it can selectively functionalize a specific position on the aliphatic chain without affecting the β-keto ester or the double bond. Similarly, new methods for stereoselective transformations of alkenes could be applied to the C4-C5 double bond to demonstrate their efficacy in a molecule containing other reactive functionalities.

The differential reactivity of the two carbonyl groups in the β-keto ester moiety also presents an opportunity for developing selective reduction or olefination reactions. A novel reagent that could, for instance, selectively reduce the ketone carbonyl over the ester carbonyl would be a valuable addition to the synthetic chemist's toolbox, and this compound would be an excellent substrate for demonstrating such a method.

The following table summarizes potential research directions for new methodologies using this compound as a model substrate:

Reaction Type Potential Application with this compound Synthetic Utility
Chemoselective Catalysis Selective functionalization of the aliphatic chain, the double bond, or one of the carbonyl groups.Development of more precise and efficient synthetic routes.
Stereoselective Alkene Transformations Asymmetric dihydroxylation or epoxidation of the C4-C5 double bond.Access to chiral building blocks for the synthesis of enantiomerically pure compounds.
Selective Carbonyl Chemistry Differentiating the reactivity of the ketone and ester carbonyls in reductions or additions.Enhanced control over the functional group landscape of the molecule.

Future Prospects for the Chemical Compound in Advanced Materials and Specialized Chemicals

Looking beyond its role as a synthetic intermediate in medicinal and academic chemistry, the structural features of this compound suggest potential applications in the development of advanced materials and specialized chemicals.

The long aliphatic chain makes it a candidate for incorporation into polymers and surfactants. Polymerization through the double bond, for example, could lead to the formation of functionalized polymers with pendant β-keto ester groups. These pendant groups could then be used for cross-linking the polymer chains or for chelating metal ions, leading to materials with interesting catalytic or responsive properties.

In the realm of specialized chemicals, the β-keto ester functionality is a known precursor to certain dyes and pigments. The long alkyl chain could be used to tune the solubility and compatibility of these colorants with different media. Furthermore, the compound could serve as a building block for the synthesis of novel fragrances and flavorings, given that many esters with similar structures are used in these industries.

The potential for creating self-assembling systems is another area of interest. The amphiphilic nature of molecules derived from this compound, with a polar head group (the β-keto ester or its derivatives) and a nonpolar tail (the decenyl chain), could be exploited to form micelles, vesicles, or liquid crystals. These organized structures have applications in drug delivery, materials science, and nanotechnology.

Q & A

Basic Question: How can researchers optimize synthetic routes for Ethyl 2-acetyldec-4-enoate to improve yield and purity?

Methodological Answer:
Synthetic optimization involves iterative adjustments to reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and purification techniques (e.g., column chromatography, recrystallization). For esterification reactions, monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) is critical . Statistical tools like Design of Experiments (DoE) can systematically evaluate variable interactions and identify optimal conditions. For example, controlling the acetylation step’s stoichiometry and acid catalyst (e.g., sulfuric acid) minimizes side products like diacetylated derivatives . Purity validation via NMR (e.g., absence of residual acetic acid peaks at δ 2.1 ppm) and mass spectrometry ensures reproducibility.

Advanced Question: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model the electronic structure of the α,β-unsaturated ester moiety, predicting regioselectivity in nucleophilic attacks. Analyzing frontier molecular orbitals (HOMO-LUMO gaps) reveals electron-deficient sites prone to Michael addition . For example, the C4-C5 double bond’s LUMO distribution may favor nucleophilic attack at the β-position. Cross-validating computational results with experimental kinetic data (e.g., reaction rates under varying pH) resolves discrepancies between theoretical and observed reactivity .

Basic Question: How should researchers characterize the stereochemical configuration of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR : 1H^{1}\text{H}-NMR coupling constants (J4,5J_{4,5}) of the double bond (δ 5.3–5.8 ppm) indicate cis or trans configuration. NOESY correlations between H4 and H5 confirm spatial proximity .
  • IR : Stretching frequencies for the ester carbonyl (1740–1720 cm1^{-1}) and α,β-unsaturated ketone (1680–1660 cm1^{-1}) differentiate conjugation effects .
  • X-ray Crystallography : SHELX refinement of crystal structures resolves bond angles and torsional strain, with ORTEP-3 generating publication-quality thermal ellipsoid diagrams .

Advanced Question: How can conflicting data on the compound’s hydrogen-bonding behavior in crystal lattices be resolved?

Methodological Answer:
Graph set analysis (Etter’s formalism) categorizes hydrogen-bonding patterns (e.g., R22(8)R_2^2(8) motifs) to distinguish intra- vs. intermolecular interactions . For example, inconsistent reports of carbonyl oxygen participation in H-bonding may arise from solvent polarity effects. Redetermining crystal structures under controlled humidity (using synchrotron radiation) and applying Hirshfeld surface analysis quantifies interaction probabilities . Statistical validation via Rint and Rσ values ensures data reliability.

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Engineering Controls : Use fume hoods with ≥100 fpm face velocity to minimize inhalation exposure.
  • PPE : Nitrile gloves (tested per EN 166/ISO 374) and safety goggles prevent dermal/ocular contact.
  • Waste Management : Neutralize acidic byproducts before disposal, adhering to RCRA guidelines .
  • Emergency Protocols : Document first-aid measures (e.g., eye irrigation with 0.9% saline for 15 minutes) in SOPs .

Advanced Question: How can researchers address discrepancies in kinetic data for this compound’s hydrolysis under varying pH conditions?

Methodological Answer:
Apply error propagation analysis to identify systematic vs. random errors. For example, inconsistent rate constants (kobsk_{\text{obs}}) may arise from uncontrolled buffer ionic strength. Replicate experiments using high-precision pH stat titrators and validate via ANOVA (p<0.05p < 0.05) . Mechanistic studies (e.g., 18O^{18}\text{O}-labeling) differentiate acid-catalyzed vs. base-mediated hydrolysis pathways. Reporting confidence intervals (±2σ) and Grubbs’ tests for outliers enhances data credibility .

Basic Question: What analytical techniques are recommended for quantifying this compound in complex mixtures?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 210 nm; optimize mobile phase (e.g., acetonitrile/water 70:30) to resolve ester peaks from matrix interferences.
  • GC-MS : Electron ionization (70 eV) with selected ion monitoring (SIM) for m/z 156 (base peak) improves specificity .
  • Calibration : Prepare external standards in triplicate, ensuring linearity (R2>0.995R^2 > 0.995) across 1–100 µg/mL.

Advanced Question: How can researchers leverage structure-activity relationship (SAR) studies to predict the biological activity of this compound derivatives?

Methodological Answer:

  • QSAR Modeling : Use partial least squares (PLS) regression to correlate logPP, polar surface area, and IC50_{50} values from in vitro assays.
  • Docking Simulations (AutoDock Vina) : Predict binding affinities to target enzymes (e.g., cyclooxygenase-2) by analyzing ligand-receptor interactions (e.g., hydrogen bonds, π-π stacking) .
  • Validation : Cross-check predictions with experimental cytotoxicity data (e.g., MTT assays) and apply receiver operating characteristic (ROC) curves to assess model accuracy .

Basic Question: What statistical approaches are appropriate for analyzing dose-response data involving this compound?

Methodological Answer:
Fit sigmoidal dose-response curves using nonlinear regression (e.g., Hill equation: E=Emax[D]n/(EC50n+[D]n)E = E_{\text{max}} \cdot [D]^n / (EC_{50}^n + [D]^n)). Calculate EC50_{50} values with 95% confidence intervals via bootstrapping (1,000 iterations). Use Student’s t-test to compare potency between derivatives (p<0.01p < 0.01) . Report effect sizes (Cohen’s d) to contextualize biological significance.

Advanced Question: How can cryo-EM or XFEL techniques resolve dynamic conformational changes in this compound during catalytic cycles?

Methodological Answer:
Time-resolved serial femtosecond crystallography (XFEL) captures transient intermediates (e.g., enolate formation) with sub-ångström resolution. For cryo-EM, grid preparation with graphene oxide supports minimizes beam-induced motion. Process datasets with RELION-4.0, applying Bayesian polishing to enhance signal-to-noise ratios. Validate conformational shifts via molecular dynamics (MD) simulations (NAMD, GROMACS) .

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